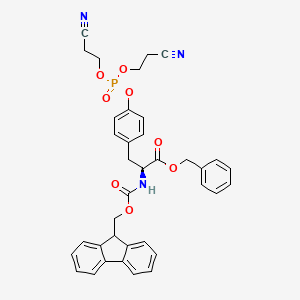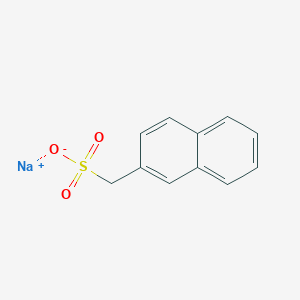
Octanoyl carnitine hydrochloride; Octanoyl-dl-carnitine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Octanoyl Carnitine Chloride: is a medium-chain fatty acid ester of carnitine. It is composed of octanoic acid, an eight-carbon saturated fatty acid, covalently linked to carnitine. This compound is frequently used as a substrate for fatty acid oxidation in mitochondrial preparations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: rac Octanoyl Carnitine Chloride is synthesized by the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between octanoic acid and carnitine .
Industrial Production Methods: In industrial settings, the production of rac Octanoyl Carnitine Chloride involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: rac Octanoyl Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of rac Octanoyl Carnitine Chloride .
Applications De Recherche Scientifique
rac Octanoyl Carnitine Chloride has extensive applications in scientific research, including:
Chemistry: Used as a substrate in studies of fatty acid oxidation and metabolism.
Biology: Applied in mitochondrial preparations to study the biochemical and physiological effects of fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and energy production.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in lipid metabolism studies
Mécanisme D'action
rac Octanoyl Carnitine Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for subsequent β-oxidation. This process involves the esterification of carnitine to form acylcarnitine derivatives, which are then transported into the mitochondria. The compound interacts with various molecular targets and pathways involved in fatty acid metabolism and energy production .
Comparaison Avec Des Composés Similaires
Acetylcarnitine Chloride: A short-chain acylcarnitine with similar functions in fatty acid metabolism.
Palmitoylcarnitine Chloride: A long-chain acylcarnitine involved in the transport of long-chain fatty acids.
Butyrylcarnitine Chloride: Another short-chain acylcarnitine with roles in fatty acid oxidation.
Uniqueness: rac Octanoyl Carnitine Chloride is unique due to its medium-chain length, which allows it to be used as a model compound in studies of medium-chain fatty acid metabolism. Its specific interactions with mitochondrial enzymes and pathways make it a valuable tool in biochemical and physiological research .
Propriétés
Formule moléculaire |
C14H28ClNO4 |
|---|---|
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
(2-carboxy-2-octanoyloxyethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-10-13(16)19-12(14(17)18)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H |
Clé InChI |
KDZSYROVSMXOPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(C[N+](C)(C)C)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)





